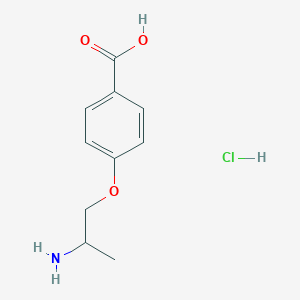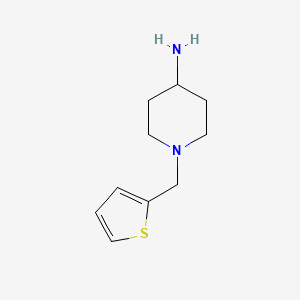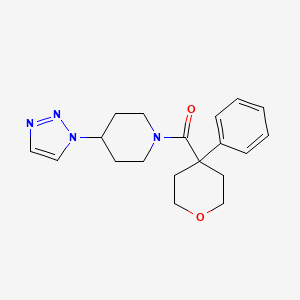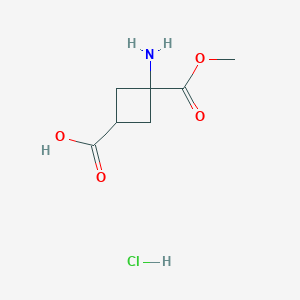
5-Methyl-4-phenyl-2-pyrimidinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Synthesis and structural characterization of similar pyrimidine compounds have been reported in various studies. For example, Inkaya et al. (2013) presented a combined experimental and theoretical investigation of a similar compound, 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine, highlighting synthesis and spectroscopic parameters (Inkaya, Dinçer, Şahan, & Yıldırım, 2013).
Molecular Structure Analysis:
- The molecular structure of pyrimidine derivatives is often examined using various spectroscopic techniques. For instance, Mohan et al. (2003) analyzed the crystal and molecular structures of related pyrimidine compounds (Mohan, Ravikumar, Shetty, Thiyagarajan, & Rajan, 2003).
Chemical Reactions and Properties:
- The chemical reactivity of pyrimidine derivatives, including reactions with various compounds, has been explored in several studies. Önal, Atli, & Ilhan (2009) investigated the reactions of a similar pyrimidine derivative with various isothiocyanates (Önal, Atli, & Ilhan, 2009).
Physical Properties Analysis:
- The physical properties of pyrimidine derivatives, such as crystal structure and hydrogen bonding patterns, are key aspects of their analysis. Trilleras et al. (2009) examined the structural aspects of similar compounds, highlighting their isomorphous and isostructural nature (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Properties Analysis:
- The chemical properties, including synthesis and potential biological activities, of pyrimidine derivatives have been a focus of various studies. Gangjee, Vasudevan, & Queener (1997) conducted a study on the synthesis and biological evaluation of nonclassical pyrimidine derivatives (Gangjee, Vasudevan, & Queener, 1997).
Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives, including those related to 5-Methyl-4-phenyl-2-pyrimidinethiol, have been synthesized through various methods. For instance, a study described the synthesis of novel pyrazole- and pyrimidine-based derivatives, emphasizing the importance of pyrimidine as a core component due to its potential application in medical chemistry, including AIDS chemotherapy (Ajani et al., 2019). This highlights the compound's role in the development of new pharmacological agents.
Electrochemical and Theoretical Studies
Research involving the electrochemical oxidation of 2-pyrimidinethiols, including derivatives similar to 5-Methyl-4-phenyl-2-pyrimidinethiol, provided insights into their chemical behavior and potential applications in medicinal chemistry. These studies investigated the relative energies, structures, and theoretical aspects of pyrimidinethiol derivatives, contributing to the understanding of their chemical properties and reactivity (Freeman et al., 2008).
Nonlinear Optical Properties
The significance of pyrimidine rings in nonlinear optics (NLO) has been explored, with research focusing on the structural parameters, electronic, linear, and NLO exploration of thiopyrimidine derivatives. This study highlighted the potential applications of such compounds in medicine and NLO fields, pointing to the versatility of pyrimidine derivatives in high-tech applications (Hussain et al., 2020).
Liquid Crystal Properties
The synthesis and investigation of liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids revealed that certain derivatives exhibit nematic or smectic liquid crystal behaviors. This research indicates the potential of pyrimidine derivatives in the development of materials with specific liquid crystalline properties, useful for various technological applications (Mikhaleva, 2003).
Antitubercular and Antimicrobial Activity
Studies on the synthesis and evaluation of pyrimidine derivatives for their in vitro antitubercular and antimicrobial activities demonstrate the biomedical relevance of these compounds. Research findings suggest that certain pyrimidine derivatives possess significant antitubercular and antimicrobial properties, indicating their potential as lead compounds for developing new therapeutic agents (Kamdar et al., 2011).
Mechanism of Action
Mode of Action
These changes can affect the function of the target, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-4-phenyl-2-pyrimidinethiol . These factors can include temperature, pH, and the presence of other compounds, among others.
Safety and Hazards
properties
IUPAC Name |
5-methyl-6-phenyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-7-12-11(14)13-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFDJFDQEJGFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenyl-2-pyrimidinethiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)




![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)